Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in organic solvents
Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in Organic Solvents
Executive Summary
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS No. 159970-12-4) is a bespoke chemical intermediate whose utility in organic synthesis, materials science, and medicinal chemistry is intrinsically linked to its behavior in solution.[1] Understanding and predicting its solubility is a critical first step for any researcher aiming to utilize this compound for reaction design, purification, or formulation. This guide provides a comprehensive framework for assessing the solubility of this molecule, moving from theoretical principles to practical experimental protocols. We will dissect the molecule's structural features to make informed predictions, provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination, and offer a structured approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically grounded understanding of this compound's solubility characteristics.
Introduction to Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Chemical Identity and Structure
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is an aromatic compound featuring a conjugated system composed of two phenyl rings linked by an ethynyl (acetylene) bridge. Key functional groups include a primary amine on one ring and a methyl ester on the other.
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CAS Number: 159970-12-4[1]
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Molecular Formula: C₁₆H₁₃NO₂[2]
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Molecular Weight: 251.28 g/mol [1]
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Canonical SMILES: COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N[2]
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InChIKey: UDBFIZQGVFLZSY-UHFFFAOYSA-N[1]
Physicochemical Properties
A compound's physical properties provide the first clues to its solubility behavior.
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XlogP value of 3.1 indicates a preference for a more lipophilic (nonpolar) environment over an aqueous one, suggesting limited water solubility but better solubility in organic solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. Dissolution occurs when the Gibbs free energy of the system decreases, a process governed by the enthalpy and entropy of mixing. A useful heuristic for predicting this is the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3]
Molecular Structure and Intermolecular Force Analysis
The solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is dictated by the balance of its polar and nonpolar structural components.
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Polar Moieties:
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Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and its ability to interact with protic and polar aprotic solvents.[4]
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Methyl Ester (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester group as a whole contributes a significant dipole moment.[4]
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Nonpolar Moieties:
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Two Phenyl Rings & Ethynyl Bridge: This large, conjugated π-system is nonpolar and hydrophobic. It will interact favorably with nonpolar or moderately polar solvents through London dispersion forces and potential π-π stacking interactions.
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This dual nature—possessing both strong hydrogen-bonding groups and a large nonpolar backbone—classifies the molecule as having moderate, mixed polarity. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both the polar functional groups and the nonpolar aromatic system.
Caption: Structural analysis of the target molecule.
Key Solvent Properties
To predict solubility, we must consider the properties of the solvent:
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Polarity and Dielectric Constant: Polar solvents have large dipole moments and high dielectric constants. They are effective at stabilizing the polar functional groups of the solute. Solvents with a dielectric constant greater than five are generally considered polar.[5]
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Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO). The presence of the amine and ester groups suggests that both protic and aprotic polar solvents could be effective.[4]
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Dispersion Forces: All solvents exhibit these weak forces, but they are the primary mode of interaction for nonpolar solvents like hexane and toluene, which will primarily solvate the aromatic backbone of the molecule.[3]
A Priori Solubility Prediction
Based on the theoretical analysis, we can predict the relative solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in a range of common laboratory solvents. This serves as a starting point for experimental design.
| Solvent Class | Solvent Example | Relative Polarity [6] | Predicted Solubility | Justification |
| Nonpolar | Hexane | 0.009 | Low / Insoluble | Lacks the polarity needed to overcome the solute's crystal lattice energy and solvate the polar amine and ester groups. |
| Toluene | 0.099 | Low to Moderate | The aromatic nature allows for favorable π-π interactions with the solute's phenyl rings, but its low polarity is a limiting factor. | |
| Polar Aprotic | Diethyl Ether | 0.117 | Low | While it has a dipole, its overall polarity is low and it cannot donate hydrogen bonds to the amine group. |
| Dichloromethane (DCM) | 0.309 | Moderate to High | Has a good balance of polarity to interact with the ester and amine groups, while also being able to solvate the nonpolar backbone. | |
| Tetrahydrofuran (THF) | 0.207 | High | Excellent solvent for compounds with mixed polarity. The ether oxygen can accept hydrogen bonds from the amine group. | |
| Acetone | 0.355 | High | Strong hydrogen bond acceptor and sufficient polarity to dissolve the compound effectively. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | Highly polar aprotic solvent, exceptional at dissolving a wide range of organic compounds, including those with strong H-bonding groups. | |
| Polar Protic | Ethanol | 0.654 | Moderate | Can act as both an H-bond donor and acceptor. However, the relatively large nonpolar backbone of the solute may limit high solubility. |
| Methanol | 0.762 | Moderate | Similar to ethanol, its high polarity and H-bonding ability are offset by the solute's significant nonpolar character. |
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The following protocols provide a systematic approach to determining solubility.
Protocol 1: Rapid Qualitative Assessment
This method provides a quick, semi-quantitative estimate of solubility, useful for screening a wide range of solvents.[7][8]
Methodology:
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Preparation: Add a pre-weighed amount of the compound (e.g., 25 mg) to a small, clean test tube or vial.[8]
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Solvent Addition: Add the chosen solvent in incremental portions (e.g., 0.25 mL) using a calibrated pipette.[7]
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Mixing: After each addition, cap the vial and shake vigorously for 30-60 seconds. Observe for dissolution.[8]
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Equilibration: If the solid does not dissolve immediately, allow the mixture to stand for several minutes or use gentle warming (if compound stability is known) to facilitate dissolution.
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Observation: Record the total volume of solvent required to completely dissolve the solid.
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Classification: Classify the solubility based on the volume of solvent used (e.g., Very Soluble: <1 mL; Soluble: 1-5 mL; Sparingly Soluble: 5-30 mL; Insoluble: >30 mL).
Sources
- 1. methyl 4-[2-(2-aminophenyl)ethynyl]benzoate | 159970-12-4 [sigmaaldrich.com]
- 2. PubChemLite - Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. caymanchem.com [caymanchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
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